1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
“1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds with complex structures similar to the one mentioned often involves multifaceted reactions and methodologies. For example, the synthesis of fused tricyclic derivatives through environmentally benign processes, such as one-pot reactions without catalysts, has been reported, providing a sustainable approach to obtaining such compounds (Shaabani et al., 2014). Moreover, the aza-Wittig reaction has been utilized to synthesize related compounds, showcasing the versatility of synthetic strategies in creating complex molecular structures (Deng et al., 2010).
Biological Activities
Compounds with similar structural frameworks have been explored for their biological activities. For instance, modifications of the imidazo[1,2-a]pyrimidine system have been explored to reduce metabolism mediated by aldehyde oxidase, a key aspect in the development of drug candidates with improved pharmacokinetic profiles (Linton et al., 2011). Additionally, certain derivatives have shown antineoplastic activity, highlighting the potential of these compounds in cancer research (Abdel-Hafez, 2007).
Properties
IUPAC Name |
6-benzyl-N-(3-imidazol-1-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c31-23(26-10-6-12-28-14-11-25-17-28)20-15-19-22(30(20)16-18-7-2-1-3-8-18)27-21-9-4-5-13-29(21)24(19)32/h1-5,7-9,11,13-15,17H,6,10,12,16H2,(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRXBXSWCEJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCCCN5C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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